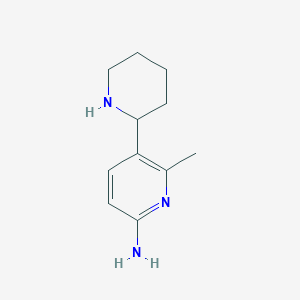

6-Methyl-5-(piperidin-2-yl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

6-methyl-5-piperidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C11H17N3/c1-8-9(5-6-11(12)14-8)10-4-2-3-7-13-10/h5-6,10,13H,2-4,7H2,1H3,(H2,12,14) |

InChI Key |

MOOMTRQSIMWUQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C2CCCCN2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Methyl 5 Piperidin 2 Yl Pyridin 2 Amine

Reaction Types Involving the Pyridine (B92270) Moiety

The pyridine ring's reactivity is influenced by the presence of both an activating amino group and an alkyl group, as well as the deactivating effect of the ring nitrogen itself.

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally more challenging compared to benzene, due to the electron-withdrawing nature of the nitrogen atom which deactivates the ring. wikipedia.orgyoutube.com However, the presence of the 2-amino group and the 6-methyl group in 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine serves to activate the pyridine ring towards electrophilic attack. Activating substituents stabilize the cationic intermediate formed during the substitution by donating electrons into the ring system. wikipedia.org The amino group, in particular, is a strong activating group and directs electrophiles to the ortho and para positions.

In the case of this compound, the positions ortho and para to the 2-amino group are positions 3 and 5. The methyl group at position 6 also provides some activation. Therefore, electrophilic substitution would be expected to occur at the 3-position, which is ortho to the strongly activating amino group. However, under strongly acidic conditions often required for EAS reactions like nitration, the pyridine nitrogen and the exocyclic amines can be protonated, which would strongly deactivate the ring. rsc.orgrsc.org

| Reaction | Reagents | Expected Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-6-methyl-5-(piperidin-2-yl)pyridin-2-amine | Ring deactivation due to protonation under acidic conditions can hinder the reaction. rsc.orgrsc.org |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 3-Bromo-6-methyl-5-(piperidin-2-yl)pyridin-2-amine | Lewis acid catalyst is typically required. |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-6-methyl-5-(piperidin-2-yl)pyridine-3-sulfonic acid | Harsher conditions are generally needed compared to benzene. wikipedia.org |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally not successful | The pyridine nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation. |

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is facilitated by the electron-deficient nature of the ring, which can stabilize the negatively charged Meisenheimer intermediate. nih.gov This type of reaction typically occurs at the 2- and 4-positions and requires a good leaving group, such as a halide. youtube.com For this compound itself, SNAr is unlikely as there is no suitable leaving group on the pyridine ring.

However, derivatives of this compound, for instance, a halogenated precursor like 2-chloro-6-methyl-5-(piperidin-2-yl)pyridine, could undergo nucleophilic aromatic substitution. In such a derivative, the chlorine atom at the 2-position would be susceptible to displacement by various nucleophiles.

| Derivative | Nucleophile | Typical Product | Reaction Conditions |

| 2-Chloro-6-methyl-5-(piperidin-2-yl)pyridine | Amines (e.g., RNH₂) | N-substituted-6-methyl-5-(piperidin-2-yl)pyridin-2-amine | Often requires heating. youtube.com |

| 2-Chloro-6-methyl-5-(piperidin-2-yl)pyridine | Alkoxides (e.g., NaOR) | 2-Alkoxy-6-methyl-5-(piperidin-2-yl)pyridine | The alkoxide acts as the nucleophile. |

| 2-Chloro-6-methyl-5-(piperidin-2-yl)pyridine | Thiolates (e.g., NaSR) | 2-(Alkylthio)-6-methyl-5-(piperidin-2-yl)pyridine | Thiolates are generally good nucleophiles. |

The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. youtube.com Pyridine N-oxides are interesting intermediates as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution. wikipedia.org For molecules containing multiple amine functionalities, selective N-oxidation of the pyridine ring in the presence of more nucleophilic aliphatic amines can be a challenge. However, methods using an in situ protonation strategy have been developed to achieve selective heteroaryl N-oxidation. nih.gov This involves protonating the more basic aliphatic amines, thus deactivating them towards oxidation and allowing the less basic pyridine nitrogen to be oxidized.

| Reactant | Oxidizing Agent | Product | Key Consideration |

| This compound | m-CPBA or H₂O₂/AcOH | This compound 1-oxide | Selective oxidation of the pyridine nitrogen over the piperidine (B6355638) or exocyclic amino groups is a key challenge. nih.gov |

Reactions at the Amine Functionality

The primary amino group at the 2-position and the secondary amino group within the piperidine ring are both nucleophilic and can undergo a variety of reactions.

The amine functionalities of this compound can be alkylated and acylated. The secondary amine of the piperidine ring is generally more nucleophilic than the aromatic 2-amino group and may react preferentially, although steric hindrance could play a role. Acylation is a common transformation.

| Reaction Type | Reagent | Potential Product(s) | Notes |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylation at the piperidine nitrogen and/or the 2-amino group. | The secondary amine of the piperidine is expected to be more reactive. |

| N-Acylation | Acyl chloride or anhydride (e.g., Acetyl chloride) | N-acylation at the piperidine nitrogen and/or the 2-amino group. | Can be used as a protecting group strategy. |

The amine groups are reactive towards the formation of amide and urea linkages, which are important in medicinal chemistry for modifying the properties of a lead compound. The primary 2-amino group can react with carboxylic acids or their derivatives to form amides. Both the primary and secondary amines can react with isocyanates to form ureas.

| Linkage Type | Reagent | Functional Group Formed | Example Product Structure |

| Amide | Carboxylic acid + coupling agent (e.g., DCC) | Amide | N-(6-methyl-5-(piperidin-2-yl)pyridin-2-yl)acetamide |

| Urea | Isocyanate (e.g., R-NCO) | Urea | 1-(6-methyl-5-(piperidin-2-yl)pyridin-2-yl)-3-alkylurea |

Reactivity of the Piperidine Ring

The piperidine ring in this compound presents a secondary amine nitrogen, which is a key site for various chemical transformations. The reactivity of this nitrogen is influenced by the electronic properties of the attached pyridin-2-amine scaffold.

Nitrogen-Centered Reactions (e.g., Alkylation, Quaternization)

The lone pair of electrons on the piperidine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

Alkylation:

N-alkylation of piperidine rings is a common transformation. While specific studies on the N-alkylation of this compound are not extensively documented, the reactivity can be inferred from studies on similar piperidine-containing compounds. For instance, the N-alkylation of piperidines can be achieved using various alkylating agents such as alkyl halides. The regioselective alkylation at the 3-position of piperidine has been achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to produce Δ¹-piperideine, which can then be alkylated.

General conditions for the N-alkylation of secondary amines often involve the use of a base to deprotonate the amine, followed by reaction with an alkyl halide. Ruthenium complexes have also been utilized to catalyze the N-alkylation of aromatic amines with alcohols under neat conditions.

Quaternization:

Quaternization involves the alkylation of the piperidine nitrogen to form a quaternary ammonium salt. This reaction typically proceeds by treating the amine with an excess of an alkylating agent, such as methyl iodide. The quaternization of pyridine with [¹⁴C]pyridine has been studied in vivo, demonstrating the formation of N-methylpyridinium. Poly(2-vinyl pyridine) has been shown to be quaternized with methyl iodide. The reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with pyridine leads to the formation of the corresponding N-pyridinium tosylate, showcasing a typical quaternization reaction.

A general representation of the quaternization of the piperidine nitrogen in a related compound is shown below:

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| N-Methylpiperidine | Methyl Iodide | - | - | N,N-Dimethylpiperidinium iodide | - |

| Pyridine | Methyl Iodide | Varied | Varied | N-Methylpyridinium iodide | Varied |

Note: The data in this table is representative of general quaternization reactions of piperidines and pyridines and not specific to this compound.

Ring-Opening and Rearrangement Studies

The piperidine ring is generally stable. Ring-opening reactions typically require harsh conditions or specific activating groups that are not present in this compound under normal circumstances. Similarly, significant rearrangement reactions of the piperidine ring itself within this scaffold are not commonly reported in the literature for pathways relevant to typical synthetic transformations.

Cross-Coupling and Annulation Reactions Facilitated by the Scaffold

The 2-aminopyridine (B139424) moiety of the scaffold is a versatile participant in various cross-coupling and annulation reactions, which are fundamental in the synthesis of complex heterocyclic systems.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. Studies on 3-halo-2-aminopyridines have demonstrated efficient Pd-catalyzed C,N-cross coupling with a range of primary and secondary amines using RuPhos- and BrettPhos-precatalysts in combination with LiHMDS acs.orgnih.govnih.gov. This methodology allows for the synthesis of N³-substituted-2,3-diaminopyridines nih.govnih.gov. The 2-aminopyridine group can act as a directing group in these transformations, facilitating the reaction at the adjacent position.

Annulation Reactions:

Annulation reactions involving the 2-aminopyridine scaffold provide access to fused heterocyclic systems. A metal-free annulation reaction between 2-aminopyridine derivatives and arenes has been reported, leading to the formation of pyrido[1,2-a]benzimidazoles nih.gov. This transformation utilizes a hypervalent iodine reagent and proceeds under mild conditions nih.gov.

Rhodium(III)-catalyzed annulation of N-aryl-2-aminopyridines with alkynes and acrylates has also been demonstrated researchgate.net. This reaction proceeds via C-H activation and allows for the construction of various N-heterocycles. Furthermore, a three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C-H activation has been developed for the synthesis of pyrido[1,2-a]pyrimidin-4-ones nih.gov.

| Reaction Type | Catalyst/Reagent | Reactants | Product |

| C,N-Cross Coupling | Pd-precatalyst (RuPhos or BrettPhos), LiHMDS | 3-Halo-2-aminopyridine, Primary/Secondary Amine | N³-Substituted-2,3-diaminopyridine |

| Metal-Free Annulation | Hypervalent Iodine Reagent | 2-Aminopyridine derivative, Arene | Pyrido[1,2-a]benzimidazole |

| Rh(III)-Catalyzed Annulation | [RhCpCl₂]₂, AgSbF₆ | N-Aryl-2-aminopyridine, Alkyne/Acrylate | Fused N-Heterocycle |

| Rh(III)-Catalyzed Three-Component Coupling | [RhCpCl₂]₂, AgSbF₆, NaOAc | 2-Aminopyridine, Aldehyde, Diazo Ester | Pyrido[1,2-a]pyrimidin-4-one |

Note: This table summarizes annulation and cross-coupling reactions of 2-aminopyridine derivatives, which are analogous to the reactivity expected from the this compound scaffold.

Structure Activity Relationship Sar Investigations

Influence of Substituents on the Pyridine (B92270) Ring (e.g., Methyl Group at C6)

Substituents on the pyridine ring play a crucial role in modulating the binding affinity and functional activity of 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine analogs at nicotinic acetylcholine receptors (nAChRs). The methyl group at the C6 position, in particular, has been a subject of SAR studies.

Research on related nicotinic ligands has shown that the lipophilicity and the electronic nature of substituents at the 6-position of the pyridine ring can influence nAChR affinity. researchgate.net For instance, in a series of 6-substituted nicotine analogs, it was found that increasing the lipophilicity or the electron-withdrawing nature of the substituent at the 6-position led to an increase in affinity. researchgate.net However, the steric bulk of the substituent is also a critical factor, with increased size potentially leading to decreased affinity. researchgate.net This suggests that the C6-methyl group in this compound likely contributes to a favorable lipophilic interaction within a size-limited pocket of the receptor.

In studies of other pyridine-based compounds, the space around the 5'- or 6'- position of the pyridine ring has been proposed to influence the binding conformation of the compounds. nih.gov The presence of a methyl group at the C6 position, as seen in analogs of the mGluR5 antagonist MPEP, was retained in potent compounds, indicating its importance for activity. nih.gov While this is a different target, it highlights the general significance of substitution at this position.

The following table summarizes the influence of various substituents on the pyridine ring of nicotinic receptor agonists, drawing from studies on related compounds to infer the potential impact on this compound.

| Substituent at Pyridine Ring | Effect on nAChR Affinity/Potency | Reference |

| Fluoro | 52- to 875-fold greater affinity at β2- than at β4-containing receptors. | nih.gov |

| Bromo | 4- to 55-fold greater affinity at β2- than at β4-containing receptors. | nih.gov |

| Amino | 10- to 115-fold greater affinity at β2- than at β4-containing receptors. | nih.gov |

| Methoxy (on nicotine) | Much less active than nicotine. | researchgate.net |

| Methyl (on nicotine) | Essentially equipotent with nicotine. | researchgate.net |

Impact of the Piperidine (B6355638) Moiety's Attachment Position (e.g., C5) and Stereochemistry

The position of the piperidine moiety on the pyridine ring and its stereochemistry are critical determinants of the pharmacological profile of this class of compounds. In this compound, the piperidine ring is attached at the C5 position of the pyridine ring.

The spatial arrangement of the nitrogen-containing rings is crucial for proper interaction with the nAChR binding site. For nicotinic agonists, the distance and relative orientation between the basic nitrogen of the piperidine (or analogous ring) and the pyridine nitrogen are key for establishing essential interactions, such as hydrogen bonds and cation-π interactions, with amino acid residues in the receptor. wepub.orgnih.gov

Stereochemistry plays a pivotal role in the activity of these compounds. For many biologically active piperidine derivatives, different enantiomers exhibit distinct pharmacological activities. nih.gov For example, in a series of novel piperidine derivatives targeting α7 nAChRs, the (S)-enantiomer showed sub-nanomolar affinity and acted as a partial agonist, while the other enantiomer had an opposite functional effect. nih.gov This underscores the importance of the chiral center at the C2 position of the piperidine ring in this compound for its specific interaction with the receptor.

Role of the Amine Group at C2 of the Pyridine Ring

The 2-amino group on the pyridine ring is a key functional group that can significantly influence the compound's binding affinity and selectivity. This group can act as a hydrogen bond donor, forming interactions with specific amino acid residues in the receptor binding pocket.

Modifications on the Piperidine Ring (e.g., N-Substitutions) and their Pharmacological Implications

Modifications to the piperidine ring, particularly substitutions on the nitrogen atom, can have profound effects on the pharmacological activity of this compound analogs. The piperidine nitrogen is often protonated at physiological pH, and this positive charge is crucial for the cation-π interaction with aromatic residues in the nAChR binding site. wepub.orgchemrxiv.org

N-alkylation of the piperidine ring can alter the compound's affinity, selectivity, and efficacy. For instance, in a "methyl scan" of the pyrrolidinium ring of nicotine (a related structure), replacing the 1'-N-methyl with an ethyl group or adding a second 1'-N-methyl group significantly reduced interaction with α4β2 nAChRs but not α7 nAChRs. nih.gov This highlights that even subtle changes to the N-substituent can impart subtype selectivity.

Furthermore, methylation at different carbon positions on the piperidine ring can also serve as a probe for receptor binding. nih.gov For example, a study on N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives with methyl substitutions on the piperidine ring showed that these modifications influenced affinity and selectivity for sigma receptors. nih.gov While a different receptor class, this demonstrates the general principle that the substitution pattern on the piperidine ring is a key determinant of a compound's pharmacological profile.

The following table illustrates the impact of N-substitutions on the pyrrolidine ring of nicotine, which can provide insights into potential effects on the piperidine ring of the subject compound.

| N-Substitution on Pyrrolidine Ring of Nicotine | Effect on nAChR Interaction | Reference |

| Replacement of 1'-N-methyl with ethyl | Significantly reduced interaction with α4β2 receptors | nih.gov |

| Addition of a second 1'-N-methyl group | Significantly reduced interaction with α4β2 receptors | nih.gov |

Linker Variations and their Effect on Activity

While this compound features a direct linkage between the pyridine and piperidine rings, the concept of a "linker" is crucial in the design of related molecules, such as PROTACs, where the choice of the linker influences the distance and geometry between two binding moieties. nih.gov The principles derived from linker variations in other contexts can offer insights into the importance of the direct covalent bond in the subject compound.

The rigidity and length of the connection between the two ring systems are critical for optimal positioning within the binding site. The direct bond in this compound provides a rigid connection that restricts the conformational flexibility, which can be advantageous for high-affinity binding if the resulting conformation is complementary to the receptor's binding pocket. In PROTACs, the insertion of a piperidine or piperazine ring into the linker has been associated with improved activity due to increased rigidity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For nicotinic ligands, QSAR models have been developed to understand the factors governing receptor affinity. researchgate.net

A Hansch analysis performed on a series of 6-substituted nicotine analogs revealed that affinity (pKi) was related to both the lipophilicity (π value) and the electronic nature (σ value) of the substituent at the 6-position. researchgate.net Specifically, increased lipophilicity or electron-withdrawing character of the substituent was correlated with increased affinity. researchgate.net However, a combination of lipophilicity (π) and the volume of the 6-position substituent (Δ MOL VOL) provided a better correlation for a larger set of analogs. researchgate.net

Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has also been applied to nicotinic ligands. researchgate.net These studies have highlighted the importance of steric effects in modulating receptor affinity. researchgate.net Such models can be used to predict the activity of new analogs of this compound and guide the design of more potent and selective compounds.

The following table summarizes key parameters used in QSAR studies of related nicotinic ligands.

| QSAR Parameter | Relationship to nAChR Affinity | Reference |

| Lipophilicity (π) of 6-position substituent | Increased lipophilicity correlates with increased affinity. | researchgate.net |

| Electronic nature (σ) of 6-position substituent | Increased electron-withdrawing nature correlates with increased affinity. | researchgate.net |

| Volume of 6-position substituent (Δ MOL VOL) | In combination with π, accounts for affinity. | researchgate.net |

| Steric Effects | Identified as a key factor modulating receptor affinity in CoMFA studies. | researchgate.net |

Mechanistic Studies of Biological Interactions

Molecular Target Identification and Validation Research

No studies identifying or validating specific molecular targets for 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine were found. Research on analogous compounds suggests potential, but unconfirmed, areas of investigation.

Ligand-Receptor Binding and Allosteric Modulation Studies

No ligand-receptor binding assays or allosteric modulation studies have been published for this compound.

Pathway Modulation and Cellular Mechanisms of Action

There are no studies available that detail the effects of this compound on intracellular signaling pathways or its cellular mechanisms of action.

Cell Cycle RegulationNo data has been published concerning the effects of this compound on cell cycle progression. While other classes of compounds, such as certain CDK inhibitors, are known to cause cell cycle arrest, this has not been demonstrated for this molecule.acs.org

Mechanistic Insights into this compound Remain Uncharacterized in Public Scientific Literature

Following a comprehensive review of available scientific literature and chemical databases, no specific research detailing the mechanistic studies of the compound this compound could be located. As a result, the requested detailed analysis of its biological interactions, including apoptosis induction, antimicrobial or antiviral mechanisms, and anti-inflammatory pathways, cannot be provided. The content for the specified subsections is therefore unavailable.

While there is no data for the specific compound, its core structure combines a 2-aminopyridine (B139424) moiety with a piperidine (B6355638) ring. Compounds containing these individual structural motifs are known to exhibit a wide range of biological activities. The following sections provide a general overview of the mechanisms associated with these broader classes of compounds, which could inform potential future research into this compound. It must be emphasized that this information does not pertain to the specific title compound.

General Biological Activities of Related Compound Classes

Apoptosis Induction in Aminopyridine Derivatives

The 2-aminopyridine scaffold is a key feature in various molecules that have been investigated for their potential to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous or damaged cells. For instance, some aminopyridine derivatives have been shown to trigger apoptosis in cancer cells by disrupting the mitochondrial membrane potential, which leads to the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Studies on certain aminopyridine-based compounds reveal they can initiate the intrinsic apoptotic pathway through the activation of key proteins like caspase-3 and caspase-9. nih.govnih.gov

Another explored mechanism involves the modulation of critical cell signaling pathways. For example, some aminopyridine compounds have been observed to suppress signaling pathways like WNT/β-catenin, which are often overactive in cancers, thereby promoting apoptosis. researchgate.net The inhibition of specific kinases, such as PIM-1, by pyridine-containing molecules can also lead to significant apoptotic cell death in cancer cell lines. nih.gov

Antimicrobial and Antiviral Mechanisms of Pyridine (B92270) and Piperidine Compounds

The pyridine ring is a fundamental component of numerous compounds with established antimicrobial and antiviral properties. mdpi.comnih.gov The mechanism of action for such compounds can be diverse. Some pyridine derivatives function by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or interfering with nucleic acid replication. mdpi.com The structure of the pyridine compound, including the nature and position of its substituents, plays a critical role in determining its specific target and efficacy. nih.govopenaccessjournals.com For example, the introduction of certain side chains can enhance a compound's ability to penetrate bacterial cell membranes. mdpi.commdpi.com

Similarly, the piperidine ring is a common feature in many biologically active molecules. In the context of antimicrobial activity, piperidine derivatives have been synthesized and shown to be effective, particularly against Gram-positive bacteria. unimi.it The mechanism can involve the disruption of the bacterial cell membrane's integrity.

Anti-inflammatory Pathways Associated with Aminopyridine Derivatives

Inflammation is a complex biological response, and several derivatives of aminopyridine have been evaluated for their anti-inflammatory potential. bas.bgresearchgate.net One of the primary mechanisms by which these compounds may exert their effects is through the inhibition of pro-inflammatory mediators. Studies on 4-aminopyridine, for example, have shown it can significantly reduce the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.govbohrium.com

Furthermore, some aminopyridine derivatives can promote a shift from a pro-inflammatory state to an anti-inflammatory one by increasing the expression of markers such as CD206 and Interleukin-10 (IL-10). nih.govbohrium.com The modulation of ion channels and specific signaling pathways, such as the Orai1-pSTAT6 pathway in immune cells like macrophages, has also been identified as a mechanism contributing to the anti-inflammatory effects of certain aminopyridines. nih.gov The inhibition of key enzymes in inflammatory cascades, such as cyclooxygenases (COX), is another pathway targeted by various heterocyclic compounds, including some containing pyridine or pyrimidine (B1678525) rings. rsc.org

Computational Chemistry Applications in Research

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., AutoDock Vina)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for predicting the interaction between a small molecule (ligand), such as 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine, and a macromolecular target, typically a protein.

Software like AutoDock Vina uses scoring functions to estimate the binding affinity (measured in kcal/mol), with more negative scores indicating stronger, more favorable interactions. For this compound, a docking study would involve preparing the 3D structure of the ligand and docking it into the active site of various protein targets. The analysis would focus on identifying key interactions, such as:

Hydrogen Bonds: The primary amine on the pyridine (B92270) ring and the secondary amine on the piperidine (B6355638) ring are potent hydrogen bond donors. The nitrogen atoms within both rings can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group on the pyridine ring and the aliphatic carbons of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic pyridine ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through π-π stacking or with positively charged residues like lysine or arginine through π-cation interactions.

These predicted interactions help elucidate the compound's potential mechanism of action and can guide the design of more potent analogues.

Table 1: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets Note: The following data is for illustrative purposes to demonstrate the typical output of a molecular docking analysis.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | ASP-165, LYS-45 | Hydrogen Bond, Pi-Cation |

| Protease B | -7.9 | PHE-82, LEU-99 | Pi-Stacking, Hydrophobic |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features necessary for a ligand to be recognized by a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, a pharmacophore model could be generated based on its key chemical properties.

This model can then be used as a 3D query to perform virtual screening on large chemical databases. The goal is to identify other molecules that share the same essential pharmacophoric features and are therefore also likely to bind to the same target. This process accelerates the discovery of novel chemical scaffolds with potential therapeutic activity. The structural elements of this compound—specifically the spatial arrangement of its hydrogen bond donors/acceptors and hydrophobic/aromatic features—would form the basis of such a query.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can predict a wide range of characteristics for this compound, providing a deeper understanding of its intrinsic chemical nature.

Key properties that can be calculated include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms would be expected to be regions of negative potential, while the amine hydrogens would be regions of positive potential. This information is invaluable for predicting how the molecule will interact with its biological target.

Atomic Charges: These calculations determine the partial charge on each atom, which influences electrostatic interactions and reactivity.

Table 2: Representative Data from a Hypothetical DFT Calculation for this compound Note: This data is illustrative of typical DFT calculation outputs.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

Prediction of Activity Spectra for Substances (PASS) and Target Prediction (SwissTargetPrediction)

Web-based tools like PASS and SwissTargetPrediction utilize a compound's 2D structure to predict its likely biological activities and protein targets.

PASS (Prediction of Activity Spectra for Substances): This tool compares the structure of a query molecule against a large database of known bioactive compounds. It generates a list of potential biological activities (e.g., anti-inflammatory, kinase inhibitor) and estimates the probability that the molecule is active (Pa) or inactive (Pi) for each. For this compound, a PASS prediction could suggest a range of potential therapeutic applications to explore experimentally.

SwissTargetPrediction: This server predicts the most probable protein targets of a small molecule based on the principle of chemical similarity. It assumes that similar molecules are likely to bind to similar proteins. The output is a ranked list of protein classes and specific proteins that the compound is likely to interact with, providing valuable hypotheses for molecular docking studies and in vitro testing.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape, or conformation.

Conformational Analysis: This process involves identifying the stable, low-energy conformations of the molecule. The piperidine ring can exist in chair, boat, and twist-boat conformations, and there is rotational freedom around the single bond connecting the pyridine and piperidine rings. Understanding the preferred conformations is critical, as only specific shapes may fit into a protein's binding site.

Applications of the 6 Methyl 5 Piperidin 2 Yl Pyridin 2 Amine Scaffold in Chemical Biology and Material Science Research

Utility as a Building Block in Complex Heterocyclic Synthesis

The 6-methyl-5-(piperidin-2-yl)pyridin-2-amine scaffold is a prime example of a functionalized pyridine (B92270), a class of compounds considered valuable building blocks in organic synthesis. lifechemicals.com Pyridine and piperidine (B6355638) rings are among the most common nitrogen-containing heterocycles found in FDA-approved drugs. lifechemicals.comnih.gov The presence of multiple reactive sites—specifically the amino group on the pyridine ring and the secondary amine within the piperidine ring—allows for a variety of chemical modifications.

This dual reactivity enables the scaffold to be used in the construction of complex, fused heterocyclic systems. For instance, the aminopyridine portion can undergo condensation reactions with diketones or other bifunctional reagents to form new rings, a strategy common in the synthesis of medicinally important compounds. beilstein-journals.org Similarly, the piperidine nitrogen can be functionalized through reactions like N-arylation or alkylation to introduce diverse substituents, significantly altering the molecule's properties. acs.org

Synthetic routes to create such scaffolds often involve multi-component reactions or cyclization strategies. nih.govnih.gov For example, substituted piperidines can be synthesized through the intramolecular aza-Michael reaction, while pyridine rings can be formed via zeolite-catalyzed condensation reactions or other methods. nih.govnih.gov The strategic combination of these synthetic approaches allows chemists to produce a library of derivatives based on the core this compound structure for further investigation. whiterose.ac.uk

Development of New Materials and Chemical Probes

The inherent properties of the pyridine-piperidine scaffold lend themselves to applications beyond medicine, extending into material science and the development of chemical probes. Pyridine-dicarboxamide derivatives, for example, are known to act as chelating ligands for various metal cations, which is a foundational concept in the creation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The ability of the nitrogen atoms in the this compound scaffold to coordinate with metals suggests its potential use as a building block for such materials. lpu.in These materials have applications in areas like gas storage, catalysis, and sensing.

Furthermore, derivatives of this scaffold are being explored for use as imaging agents in pre-clinical research. By incorporating specific functional groups or radiolabels, molecules based on this structure can be designed to bind to biological targets of interest, such as protein aggregates in neurodegenerative diseases. mdpi.com For instance, certain N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as PET imaging tracers to detect α-synuclein aggregates in Parkinson's disease. mdpi.com This highlights the potential for appropriately modified this compound derivatives to be developed into chemical probes for visualizing and studying disease processes in vivo.

Research on Potential Therapeutic Areas (Pre-clinical Investigation Focus)

The this compound scaffold is a key component in a wide range of compounds investigated for therapeutic potential. The ability to easily modify the core structure allows for the fine-tuning of pharmacological properties to target various diseases.

Antimicrobial and Antiviral Research

Derivatives of aminopyridine structures have shown promise as both antimicrobial and antiviral agents. In antibacterial research, various substituted pyridine compounds have been synthesized and tested against both Gram-positive and Gram-negative bacteria. niscpr.res.inresearchgate.net For example, certain 5-methylpyridinium derivatives have demonstrated moderate to potent activity against Staphylococcus aureus and Escherichia coli. niscpr.res.in The mechanism often involves the inhibition of bacterial growth on the cell surface. niscpr.res.in Similarly, novel oxazolidinone derivatives containing a pyridine moiety exhibited significant activity against a panel of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov

In the realm of antiviral research, nucleoside analogs incorporating heterocyclic bases are a rich source of potential drugs. scienceopen.com Pyrimidine (B1678525) and pyridine derivatives have been investigated for activity against a range of viruses. nih.govnih.gov For example, a series of benzothiazolyl-pyridine hybrids were evaluated in vitro against the H5N1 influenza virus and SARS-CoV-2. nih.gov Certain compounds containing fluorine atoms showed notable inhibitory activity against both viruses, suggesting that this scaffold could be a starting point for developing broad-spectrum antiviral agents. nih.gov

Table 1: Pre-clinical Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organism | Key Findings (MIC µg/mL) | Reference |

|---|---|---|---|

| 5-Methylpyridinium Derivatives | S. aureus, E. coli | MIC values ranging from 4 to 16 for the most potent compound. | niscpr.res.in |

| Pyrol-Pyridine Bases | E. coli, S. typhi, B. subtilis | Moderate antimicrobial activity observed. | mdpi.com |

| Nicotinic Acid Hydrazides | S. aureus, B. subtilis, E. coli | Compounds with nitro and dimethoxy groups were most active. | mdpi.com |

Anti-Cancer Research

The pyridine scaffold is present in several approved anti-cancer drugs, and derivatives of the this compound core are actively being investigated in pre-clinical cancer models. arabjchem.org These compounds often target key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. nih.govnih.gov

For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. nih.gov In vitro assays showed that the most potent of these compounds inhibited the growth of various cancer cell lines, including non-small cell lung cancer and breast cancer, with IC50 values in the nanomolar to sub-micromolar range. nih.gov Mechanistic studies confirmed that the lead compound induced cancer cell cycle arrest and apoptosis. nih.gov Another study identified a pyrrolo[2,1-f] niscpr.res.inresearchgate.netmdpi.comtriazine derivative containing a substituted pyridine ring as a highly potent and selective PI3Kα inhibitor with demonstrated dose-dependent antitumor efficacy in a xenograft model. nih.gov

Table 2: Pre-clinical Anti-Cancer Activity of Selected Pyridine-Scaffold Derivatives

| Compound/Derivative | Cancer Cell Lines | Mechanism of Action | In Vitro Activity (IC50) | Reference |

|---|---|---|---|---|

| PQR309 (Bimiralisib) | Various | Pan-Class I PI3K/mTOR inhibitor | Potent, brain-penetrant | acs.org |

| CYH33 | SKOV-3, etc. | Selective PI3Kα inhibitor | 5.9 nM | nih.gov |

| Compound 13k | HCC827, A549, MCF-7 | PI3Kα inhibitor | 0.09 µM to 0.43 µM | nih.gov |

| Linomide Derivatives | Not specified | Not specified | Investigated via MTT assay | frontiersin.org |

Neurological Disorder Research

Given the prevalence of the pyridine and piperidine scaffolds in centrally acting drugs, derivatives of this compound are of significant interest for neurological disorders. nih.govnih.gov Pre-clinical research in this area is vast, covering neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric conditions. nih.govnih.govfrontiersin.org

Research has focused on developing compounds that can modulate key neurotransmitter systems or target pathological protein aggregation. For instance, a multi-target compound designed to act as a 5-HT6 and 5-HT3 receptor antagonist and a MAO-B inhibitor showed promise in reversing cognitive deficits in a rat model of Alzheimer's disease. nih.gov This compound, which features a complex heterocyclic system built upon these core ideas, demonstrated favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier. nih.gov The development of such multi-target agents is a key strategy in tackling the complex pathology of neurodegenerative diseases. mdpi.com

Anti-fibrosis Research

Fibrosis is a pathological process involving the excessive accumulation of extracellular matrix, leading to organ damage. Pyridone compounds, which are structurally related to the pyridine moiety in the scaffold of interest, are known to be multi-target anti-fibrotic agents. nih.gov This has spurred research into novel pyridine and pyrimidine derivatives as potential treatments for fibrotic diseases. mdpi.comresearchgate.net

In one pre-clinical study, a series of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives were synthesized and evaluated for their ability to inhibit fibrosis in a rat hepatic stellate cell line (HSC-T6), a key cell type in liver fibrosis. mdpi.comresearchgate.net Several of the synthesized compounds showed better anti-fibrotic activity than the clinical drug Pirfenidone. mdpi.com The most potent compounds were found to effectively inhibit the expression of collagen and the production of hydroxyproline, key markers of fibrosis. mdpi.comresearchgate.net Another study focused on synthesizing 5-substituent-2(1H)-pyridone derivatives, which demonstrated good proliferation-inhibiting activity against NIH3T3 cells, a fibroblast cell line used in fibrosis research. One compound, in particular, exhibited an anti-fibrotic potency approximately 34 times greater than the positive control. nih.gov

Table 3: Pre-clinical Anti-fibrosis Activity of Pyridine Derivatives

| Compound Class | Cell Model | Key Findings | Reference |

|---|---|---|---|

| 2-(Pyridin-2-yl) pyrimidine derivatives | HSC-T6 (Rat hepatic stellate cells) | Compounds 12m and 12q showed IC50 values of 45.69 µM and 45.81 µM, respectively. | mdpi.comresearchgate.net |

Agrochemical Development Research

The pyridine and piperidine rings, which form the foundational structure of this compound, are recognized as privileged scaffolds in the field of agrochemical research. ccspublishing.org.cnnih.gov Their structural versatility and favorable biological activity have led to extensive investigation into derivatives for fungicidal, herbicidal, and insecticidal applications. ccspublishing.org.cn Chemical intermediates that are structurally similar, such as 6-Methyl-5-Nitropyridin-2-Amine, serve as starting materials in the synthesis of these various agrochemicals. nbinno.com

Fungicidal Activity Research

The piperidine moiety is a key component in several commercial fungicides, including fenpropidin, which functions by inhibiting ergosterol (B1671047) biosynthesis in fungi. ccspublishing.org.cn Research into novel piperidine-containing compounds continues to yield promising results. For instance, a series of piperidine-4-carbohydrazide (B1297472) derivatives were developed and tested against significant agricultural fungi. nih.gov Two compounds in particular, A13 and A41, demonstrated potent in vitro activity against Rhizoctonia solani, a pathogen that causes sheath blight in rice, with EC₅₀ values of 0.83 μg/mL and 0.88 μg/mL, respectively. nih.gov These results were superior to the commercial fungicides Boscalid (0.96 μg/mL) and Chlorothalonil (1.64 μg/mL). nih.gov Furthermore, compound A13 showed strong curative and protective effects of over 76% in potted rice plants. nih.gov

Similarly, the pyridine scaffold is integral to the development of new fungicides. nih.gov Fused heterocyclic systems containing pyridine, such as 4,5,6,7-tetrahydrothieno [3,2-b] pyridine, have been identified as promising lead scaffolds for developing novel and highly efficient fungicides. nih.gov

| Compound | EC₅₀ (μg/mL) |

|---|---|

| A13 | 0.83 |

| A41 | 0.88 |

| Boscalid (Control) | 0.96 |

| Chlorothalonil (Control) | 1.64 |

Herbicidal Activity Research

Pyridinecarboxylic acids, also known as picolinic acids, represent a significant class of synthetic auxin herbicides used for broadleaf weed control. nih.govmdpi.com Research has focused on modifying the 6-position of the picolinic acid ring to discover molecules with enhanced efficacy. nih.govresearchgate.net A series of novel 6-indazolyl-2-picolinic acids were synthesized and showed excellent inhibitory effects on weed root growth. nih.gov Notably, compound 5a exhibited significantly greater root inhibitory activity than the commercial herbicide picloram (B1677784) against Brassica napus (canola) and Abutilon theophrasti Medicus (velvetleaf) at a concentration of 10 µM. nih.gov Many of these compounds also achieved 100% post-emergence control of weeds like Amaranthus retroflexus (redroot pigweed) and Chenopodium album (lamb's quarters) at an application rate of 250 g/ha. nih.gov

Another line of research involves substituted 3-(pyridin-2-yl)phenylamino derivatives, which have been designed as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. ntu.edu.sg Several of these compounds displayed superior post-emergence herbicidal activity against both broadleaf and monocotyledon weeds when compared to the commercial herbicide acifluorfen. ntu.edu.sg

| Weed Species | Control Level at 250 g/ha |

|---|---|

| Amaranthus retroflexus | 100% |

| Chenopodium album | 100% |

Insecticidal Activity Research

The pyridine ring is a core structural feature of neonicotinoid insecticides. nih.gov This has spurred research into a wide array of pyridine derivatives for insecticidal properties. nih.govresearchgate.net In one study, several newly synthesized pyridine derivatives were tested against the cowpea aphid, Aphis craccivora. researchgate.netnih.gov The results indicated that one compound, N-morpholinium 7,7-dimethyl-3-cyano-4-(4′-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate, exhibited an insecticidal activity approximately four times greater than the commercial insecticide acetamiprid. researchgate.netnih.gov Other tested compounds also showed moderate to strong aphidicidal activities. nih.gov

Further studies on functionalized pyridines identified compounds with high toxicity to Aphis craccivora. nih.gov The most active compounds, 1f, 1d, and 1c, demonstrated potent insecticidal bioactivity with LC₅₀ values of 0.080, 0.098, and 0.127 mg/L, respectively, against aphid nymphs after 24 hours of treatment. nih.gov

| Compound | LC₅₀ (mg/L) |

|---|---|

| 1f | 0.080 |

| 1d | 0.098 |

| 1c | 0.127 |

| Acetamiprid (Control) | 0.045 |

Advanced Analytical Methodologies for Characterization and Biological Evaluation in Research

Spectroscopic Techniques (e.g., NMR, IR, MS) for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the atomic arrangement and connectivity within 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, the methyl group, and the amine groups. For the related compound 2-amino-6-methylpyridine, proton signals for the pyridine ring appear in the aromatic region, while the methyl protons show a characteristic singlet peak upfield. chemicalbook.comnist.gov The addition of the piperidine moiety would introduce a complex series of multiplets in the aliphatic region of the spectrum. Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, with the pyridine ring carbons appearing in the downfield region and the aliphatic piperidine and methyl carbons appearing upfield.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary and secondary amine groups, typically in the region of 3100-3500 cm⁻¹. researchgate.netresearchgate.net Aromatic and aliphatic C-H stretching vibrations would also be observed, along with C=C and C=N stretching vibrations characteristic of the pyridine ring. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would correspond to its exact molecular mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can help to confirm the connectivity of the pyridine and piperidine rings by observing the loss of specific fragments. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation |

| ¹H NMR | Aromatic protons (pyridine ring), Aliphatic protons (piperidine ring), Singlet for methyl group, Broad signals for amine protons. |

| ¹³C NMR | Aromatic carbon signals (downfield), Aliphatic carbon signals (upfield). |

| IR | N-H stretches (~3100-3500 cm⁻¹), C-H stretches (aromatic & aliphatic), C=C and C=N stretches (pyridine ring). |

| MS | Molecular ion peak corresponding to the molecular weight (C₁₁H₁₇N₃). |

| HRMS | Exact mass measurement confirming the molecular formula C₁₁H₁₇N₃. rsc.org |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for assessing the purity of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the system. Using a reversed-phase column (such as a C18 column) and a mobile phase gradient (typically a mixture of water and acetonitrile with an additive like formic acid), the compound would elute as a single peak if pure. amazonaws.com The purity is then determined by the relative area of this peak compared to any impurity peaks, often detected by UV absorbance. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful, as it not only provides purity information from the chromatogram but also confirms the identity of the main peak and can help in identifying impurities by their mass-to-charge ratio. amazonaws.combldpharm.com

Chiral HPLC is a specialized technique required for the separation of enantiomers. Since this compound possesses a chiral center at the C2 position of the piperidine ring, it can exist as a pair of enantiomers ((R) and (S) forms). A standard HPLC method cannot distinguish between these isomers. Chiral HPLC uses a special column containing a chiral stationary phase to achieve their separation, which is crucial as enantiomers often exhibit different biological activities and pharmacological profiles.

Table 2: Typical Chromatographic Methods for Analysis

| Method | Purpose | Typical Column | Mobile Phase Example |

| HPLC/UPLC | Purity Assessment | Reversed-phase C18 | Water/Acetonitrile with 0.1% Formic Acid amazonaws.com |

| LC-MS | Purity and Identity Confirmation | Reversed-phase C18 | Water/Acetonitrile with 0.1% Formic Acid amazonaws.com |

| Chiral HPLC | Enantiomeric Separation | Chiral Stationary Phase (e.g., cellulose or amylose-based) | Heptane/Isopropanol mixtures |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure. mdpi.com

The analysis yields a detailed molecular model, showing exact bond lengths, bond angles, and torsional angles. nih.govnih.govresearchgate.net This information confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the crystal lattice. Furthermore, the crystal packing arrangement, stabilized by intermolecular forces like hydrogen bonds, can be elucidated. nih.govnih.govresearchgate.net In the context of drug development, co-crystallizing the compound with a target protein allows for the determination of the ligand-protein complex structure. This provides invaluable insight into the binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its biological activity.

In vitro Biological Evaluation Techniques for Mechanistic Insights

In vitro assays are performed in a controlled laboratory environment (e.g., in test tubes or cell cultures) to determine the biological activity of a compound and to understand its mechanism of action at a molecular level.

Enzyme inhibition assays are used to measure how effectively a compound, or "inhibitor," can block the activity of a specific enzyme. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. diva-portal.org To determine the IC50 for this compound against a target enzyme, a series of experiments would be conducted where the enzyme's activity is measured across a range of inhibitor concentrations. The results are then plotted to generate a dose-response curve from which the IC50 value is calculated. nih.gov This is a critical first step in evaluating the potential of a compound as an enzyme-targeting drug.

Receptor binding assays are designed to measure the affinity with which a compound binds to a specific biological receptor. These are often competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to the receptor. The inhibitory constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity. nih.gov The Ki is an intrinsic property of the compound and is independent of the assay conditions, making it a more precise measure than the IC50 for binding affinity. researchgate.net Determining the Ki value for this compound would clarify its potency and selectivity for a given receptor target.

Table 3: Key Parameters from In Vitro Assays

| Assay Type | Parameter | Definition | Significance |

| Enzyme Inhibition | IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. diva-portal.orgnih.gov | Measures the functional potency of an inhibitor. |

| Receptor Binding | Ki | Inhibitory constant; intrinsic binding affinity of a ligand to a receptor. nih.govresearchgate.net | Measures the binding potency and is used to assess selectivity. |

Cell-based assays are used to assess the effect of a compound on living cells. These assays provide more biologically relevant information than biochemical assays as they account for factors like cell membrane permeability and metabolism.

Cell Proliferation Assays , such as the MTT assay, are used to determine a compound's effect on cell growth and viability. mdpi.com Cells are treated with varying concentrations of the compound, and after an incubation period, cell viability is measured. This can identify compounds that are cytotoxic (kill cells) or cytostatic (inhibit cell growth).

Reporter Gene Assays are used to investigate the effect of a compound on a specific cellular signaling pathway. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the pathway of interest. An increase or decrease in the reporter signal (e.g., light output from luciferase) indicates that the compound has modulated the activity of that pathway. ebi.ac.uk These assays are valuable for identifying the molecular mechanism of action of a compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Following a comprehensive review of available scientific literature, no specific studies have been identified that utilize flow cytometry to analyze the effects of this compound on the cell cycle or apoptosis. While flow cytometry is a powerful and widely used technique for assessing how chemical compounds impact cell proliferation and programmed cell death, research detailing such investigations for this particular compound is not present in the public domain.

In a typical flow cytometry experiment for cell cycle analysis, cells treated with a compound of interest would be stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of individual cells is then measured as they pass through the cytometer's laser. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a specific phase would suggest that the compound interferes with cell cycle progression at that point.

For apoptosis analysis, a common method involves co-staining cells with Annexin V and a viability dye like PI. Annexin V has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is unable to cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Although these methodologies are standard in pharmacological research, the scientific community has not yet published data from their application to this compound.

Immunological Assays (e.g., ELISA for protein expression)

There is currently no available research that has employed immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), to investigate changes in protein expression induced by this compound. ELISA is a highly sensitive and specific technique used to detect and quantify proteins in a sample.

In the context of drug research, an ELISA could be used to measure the expression levels of specific proteins that are hypothesized to be modulated by the compound. For instance, if a compound is being investigated for its anti-inflammatory properties, researchers might use an ELISA to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids after treatment. The basic principle of a sandwich ELISA involves capturing the protein of interest between two layers of antibodies (a capture antibody and a detection antibody) and using an enzyme-linked secondary antibody to generate a detectable signal, which is proportional to the amount of protein present.

Despite the utility of ELISA in elucidating mechanisms of action, no studies have been published detailing its use to assess the impact of this compound on the expression of any specific proteins.

Radioligand Binding Assays

No specific data from radioligand binding assays for this compound are available in the scientific literature. Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity and selectivity of a compound for specific receptors, transporters, or enzymes.

These assays involve the use of a radiolabeled ligand (a molecule that binds to a specific target) and a test compound. The principle is to measure the ability of the test compound to compete with the radioligand for binding to the target. By performing competition binding experiments at various concentrations of the test compound, one can determine its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Saturation binding assays, using varying concentrations of the radioligand, can determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant of the radioligand (Kd).

While this technique is crucial for characterizing the pharmacological profile of a new chemical entity, such data for this compound has not been reported in published research. Therefore, its specific molecular targets and binding affinities remain uncharacterized in the public scientific record.

Future Research Directions and Challenges for 6 Methyl 5 Piperidin 2 Yl Pyridin 2 Amine

The chemical scaffold of 6-methyl-5-(piperidin-2-yl)pyridin-2-amine represents a promising starting point for the development of new chemical entities. The inherent features of the aminopyridine and piperidine (B6355638) moieties, which are prevalent in numerous biologically active compounds, suggest a rich potential for therapeutic innovation. mdpi.comnih.gov However, translating this potential into tangible research tools or therapeutic leads requires a multi-faceted research effort. The following sections outline key future research directions and the associated challenges for this specific compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine, and how are intermediates characterized?

The compound is synthesized via multi-step routes, including condensation reactions (e.g., between pyridin-2-amine derivatives and aldehydes) and palladium-catalyzed cross-coupling reactions for introducing substituents . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to confirm stoichiometry . For example, spectral analysis (¹H/¹³C NMR) is critical to verify regioselectivity in the formation of the piperidinyl-pyridine scaffold .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Structural confirmation relies on a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HMBC) to resolve aromatic and piperidine ring protons, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute stereochemical determination in crystalline derivatives . Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What preliminary biological activities have been reported for this compound?

Early studies on structurally related pyridin-2-amine derivatives demonstrate antibacterial activity, with quantitative structure-activity relationship (QSAR) models highlighting lipophilicity (Log P) and steric parameters (SMR) as critical for bacterial membrane penetration . However, specific data for this compound require validation in standardized assays like MIC (minimum inhibitory concentration) against Gram-positive/-negative strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives of this compound?

Yield optimization involves tuning reaction conditions:

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization enhance cross-coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while aqueous mixtures (DME:H₂O) facilitate Suzuki-Miyaura reactions .

- Temperature control : Microwave-assisted synthesis at 150°C reduces reaction time from hours to minutes . Post-synthesis, flash chromatography or preparative HPLC isolates high-purity products .

Q. What QSAR parameters predict the bioactivity of pyridin-2-amine derivatives?

QSAR models for analogous compounds reveal:

- Lipophilicity (Log P) : Optimal values (2.5–3.5) enhance membrane permeability but avoid cytotoxicity .

- Steric effects (SMR) : Bulky substituents at the 5-position reduce activity, suggesting steric hindrance at bacterial targets .

- Electronic parameters : Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring improve binding to hydrophobic enzyme pockets . Computational tools like MOE or Schrödinger Suite validate these trends .

Q. How should researchers address contradictions in reported biological data for this compound class?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab differences .

- Structural analogs : Subtle changes (e.g., replacing piperidine with morpholine) drastically alter pharmacokinetics .

- Impurity profiles : HPLC-MS identifies bioactive impurities that skew results . Meta-analyses of published datasets and controlled replication studies are recommended .

Q. What computational strategies are effective for docking studies of this compound?

Molecular docking workflows include:

- Protein preparation : Use crystal structures (e.g., PDB entries) of bacterial enzymes (e.g., DNA gyrase) with protonation states adjusted to pH 7.4 .

- Ligand flexibility : Account for piperidine ring puckering and amine tautomerization via conformational sampling .

- Scoring functions : MM-GBSA or free-energy perturbation (FEP) improve binding affinity predictions vs. rigid docking .

Q. What in vitro/in vivo models are suitable for pharmacological profiling?

Prioritize models based on target indication:

Q. How can structural ambiguities in crystalline forms be resolved?

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving:

Q. What strategies mitigate impurities in large-scale synthesis?

Critical steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.